N-(2-furylmethyl)-3-(4-methylphenyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazol-5-amine
Overview
Description
N-(2-furylmethyl)-3-(4-methylphenyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention from the scientific community due to its potential use in various research applications. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful for laboratory experiments.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3-(4-methylphenyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazol-5-amine involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have anti-inflammatory properties and has been used to study the role of dihydroorotate dehydrogenase in immune cell function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-furylmethyl)-3-(4-methylphenyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazol-5-amine in lab experiments is its selectivity for dihydroorotate dehydrogenase, making it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are several future directions for research involving N-(2-furylmethyl)-3-(4-methylphenyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazol-5-amine. One potential direction is the development of more potent and selective inhibitors of dihydroorotate dehydrogenase for use in cancer treatment. Another direction is the exploration of the role of this compound in immune cell function and inflammation. Additionally, further studies are needed to fully understand the potential toxicity of this compound and to develop safe and effective methods for its use in lab experiments.
Scientific Research Applications
N-(2-furylmethyl)-3-(4-methylphenyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazol-5-amine has been used in various research applications, including cancer research, drug discovery, and enzyme inhibition studies. This compound has shown potential as a selective inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. It has also been found to have anti-tumor activity in various cancer cell lines.
properties
IUPAC Name |
[5-(furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-14-8-10-15(11-9-14)19-23-21(22-13-16-5-4-12-30-16)25(24-19)20(27)17-6-2-3-7-18(17)26(28)29/h2-12H,13H2,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUNBIAXLRRGSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CO3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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